Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside

Description

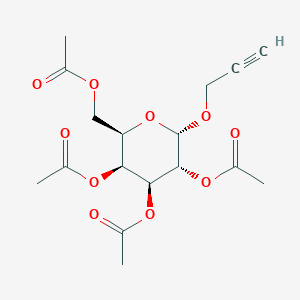

Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside (CAS: 943859-73-2) is a protected galactose derivative widely used in carbohydrate chemistry. Its structure features a galactopyranoside core with acetyl groups at positions 2, 3, 4, and 6, and a propargyl group at the anomeric oxygen. The compound is synthesized via glycosylation and acetylation reactions, yielding a mixture of anomers (α/β = 10:1) with high α-selectivity . Key physical properties include a specific rotation of [α]D<sup>20</sup> +148.5 (c 1.00, CHCl3) and a molecular formula of C17H22O10 . Its applications span medicinal chemistry (e.g., antiangiogenic drug development) and biotechnology due to its role in glycosylation reactions .

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3/t13-,14+,15+,16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-HMDCTGQHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside typically involves the reaction of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate . This reaction is performed using commercial reagents and solvents purified prior to use according to standard procedures. The reaction conditions are monitored by thin-layer chromatography (TLC) to ensure completion .

Chemical Reactions Analysis

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside serves as a versatile building block in organic synthesis. Its propargyl functional group allows it to participate in various chemical reactions:

- 1,3-Dipolar Cycloaddition Reactions : The compound acts as a dipolarophile in these reactions, facilitating the synthesis of triazole and isoxazole derivatives. This property is particularly valuable in the development of new pharmaceuticals and agrochemicals .

- Glycosylation Reactions : It can be used as a glycosyl donor in glycosylation reactions to produce complex oligosaccharides. This is essential for creating glycoproteins and other glycoconjugates that are crucial in biological systems .

Synthesis of Glycoconjugates

Recent studies have highlighted the compound's utility in synthesizing glycoconjugates:

- Quinoline-Based Glycoconjugates : this compound has been successfully employed in one-pot three-component reactions involving alkyne, aldehyde, and aniline to construct quinoline-based glycoconjugates. These compounds have potential applications in drug delivery systems and targeting specific biological pathways .

- Multivalent Glycopeptoids : Research indicates that multivalent presentations of this compound can enhance the inhibition of pathogenic yeast adhesion to epithelial cells. This property is being explored for developing antifungal therapies .

Medicinal Applications

The compound has several promising applications in medicine:

- Antiangiogenic Drug Development : Fluorinated derivatives of this compound are being investigated for their potential as antiangiogenic agents in cancer treatment. These compounds may inhibit the formation of new blood vessels that tumors require for growth .

- Antifungal Activity : The compound's ability to inhibit Candida albicans adhesion suggests its potential as a therapeutic agent against fungal infections. Studies show that multivalent glycoconjugates derived from this compound can significantly reduce yeast adherence to host cells .

Summary of Findings

The following table summarizes the key applications of this compound:

Mechanism of Action

The propargyl group in Propargyl 2,3,4,6-tetra-O-acetyl-a-D-galactopyranoside plays a crucial role in its chemical reactivity. It acts as a dipolarophile in cycloaddition reactions, facilitating the formation of triazole and isoxazole derivatives . The compound’s mechanism of action involves selectively modifying intricate cellular mechanisms, showcasing potential therapeutic efficacy against specific ailments.

Comparison with Similar Compounds

Propargyl 3,4,6-tri-O-acetyl-2-deoxy-α,β-D-lyxo-hexopyranoside (4m)

- Structural Differences : Lacks the 2-O-acetyl group and contains a 2-deoxy modification.

- Synthesis: Prepared via glycosylation of a 2-deoxy-D-lyxo-hexopyranose donor, yielding moderate stereoselectivity (α:β = 1.7:1) and 67% yield .

- Key Contrast: Reduced stereoselectivity compared to the fully acetylated galactopyranoside, likely due to the absence of the 2-O-acetyl group stabilizing the α-anomer .

Methyl 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranoside

- Structural Differences : Benzyl groups replace acetyl protections.

- Applications : Used in oligosaccharide synthesis for its stability under acidic conditions, enabling precise regio- and stereochemical control .

- Key Contrast: Benzyl groups offer orthogonal deprotection strategies (e.g., hydrogenolysis) compared to acetyl groups (base-sensitive), expanding synthetic versatility .

Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside

- Structural Differences : Thioglycoside (S-linked ethyl group) vs. O-linked propargyl group.

- Reactivity: The thioether enhances stability and utility as a glycosyl donor in mechanistically distinct reactions (e.g., activation via thiophilic reagents) .

2-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

- Structural Differences : Aromatic nitrophenyl aglycone replaces propargyl.

- Applications : Used in enzyme assays (e.g., β-galactosidase detection) due to chromogenic nitrophenyl release upon hydrolysis .

Comparative Data Table

Biological Activity

Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside is a synthetic carbohydrate derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role as a substrate in enzymatic reactions related to carbohydrate metabolism and glycosylation. Its unique propargyl group enhances its reactivity, making it a valuable tool in various biochemical applications.

The synthesis of Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside typically involves the reaction of 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose with propargyl alcohol in the presence of boron trifluoride etherate. This method allows for the efficient formation of the desired compound while maintaining its structural integrity for subsequent biological evaluations .

Biological Activity Overview

Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential antibacterial properties through studies involving 1,3-dipolar cycloaddition reactions. For instance, derivatives of this compound demonstrated significant minimum inhibitory concentrations (MIC) against various bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values reported at 125 μg/ml .

- Pharmacological Applications : It serves as a foundation for synthesizing new heterocyclic compounds with pharmacological properties. The incorporation of the propargyl group allows for the construction of quinoline-based glycoconjugates which have been linked to enhanced biological activity .

- Glycosylation and Enzyme Substrate : This compound is utilized as a substrate in glycosylation reactions. Its structure allows it to interact with various glycosyltransferases, facilitating the formation of complex carbohydrates that are crucial in cellular signaling and recognition processes .

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of derivatives synthesized from Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside. The results indicated that modifications to the propargyl group significantly enhanced the antibacterial activity against Escherichia coli and Acinetobacter species. The presence of the propargyl moiety was essential for achieving higher potency compared to non-propargylated analogs .

Case Study 2: Glycosylation Reactions

In another research effort, Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside was employed in a one-pot three-component reaction involving alkyne-aldehyde-aniline to create quinoline-based glycoconjugates. This approach not only simplified the synthesis process but also yielded compounds with enhanced biological activities against cancer cell lines .

Data Table: Biological Activities and Applications

Q & A

What is the standard protocol for synthesizing Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside, and how can reaction progress be monitored?

The synthesis typically involves glycosylation of a peracetylated galactose donor (e.g., 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose) with propargyl alcohol in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) or ZnCl₂. For example, ZnCl₂-mediated reactions in toluene at 80°C for 2 hours yield ~50% after recrystallization . Reaction progress is monitored via TLC using heptane/acetone (3:7) or similar solvent systems, with visualization under UV or by charring with sulfuric acid .

How can purification challenges be addressed for this compound, especially in large-scale preparations?

Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from diisopropyl ether . For scale-up, recrystallization is preferred due to efficiency and cost. Ensure solvents are anhydrous to prevent acetyl group hydrolysis. TLC Rf values (e.g., 0.52 in heptane/acetone 3:7) guide fraction collection .

What spectroscopic methods are critical for confirming the structure and purity of this compound?

1H/13C NMR is essential for verifying the α-anomeric configuration (δ ~5.3 ppm for anomeric proton, J = 3–4 Hz) and acetyl/propargyl group integration. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight. Compare spectral data to literature for analogous glycosides (e.g., methyl or allyl derivatives) . X-ray crystallography, though less common, resolves stereochemical ambiguities .

How can glycosylation efficiency be optimized when using this compound as a donor in oligosaccharide synthesis?

Optimize catalyst loading (e.g., 0.9 equiv ZnCl₂ vs. 1.2 equiv BF₃·Et₂O) and solvent polarity. Polar aprotic solvents (e.g., CH₂Cl₂) enhance reactivity, while toluene minimizes side reactions. Preactivate the donor at −20°C before adding the acceptor to improve yields . Monitor stereoselectivity via NMR coupling constants and compare to known β/α ratios .

What strategies enable the propargyl group to participate in bioorthogonal reactions for glycoconjugate synthesis?

The propargyl moiety serves as a dipolarophile in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, reacting with azido-modified biomolecules (e.g., peptides) under mild conditions (room temperature, aqueous/organic biphasic systems) generates triazole-linked glycoconjugates. Ensure acetyl groups are retained during click chemistry to prevent undesired deprotection .

How can stereochemical discrepancies in glycosylation products be analyzed and resolved?

Use ring-puckering coordinates (Cremer-Pople parameters) to quantify deviations in galactopyranose chair conformations . Combine NOE correlations (for axial/equatorial proton spatial relationships) with DFT calculations to model transition states. If α/β anomer ratios deviate from expected outcomes, reevaluate catalyst choice or solvent polarity .

How should researchers address contradictory data in glycosylation yields across different studies?

Contradictions often arise from subtle differences in moisture levels, catalyst purity, or donor/acceptor ratios. Replicate key experiments under controlled conditions (e.g., glovebox for anhydrous setups). Perform kinetic studies (quenching at intervals) to identify rate-limiting steps. Cross-validate with alternative characterization (e.g., HPLC-MS for byproduct analysis) .

Can this compound be adapted as a substrate for enzyme activity assays targeting α-galactosidases?

Yes. Replace the propargyl group with a chromogenic leaving group (e.g., 4-nitrophenyl) to create a substrate for α-galactosidase assays. Hydrolysis releases 4-nitrophenol, detectable at 405 nm. For specificity, compare kinetics to natural substrates and validate with enzyme inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.